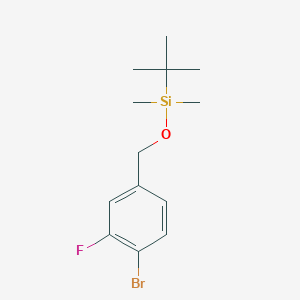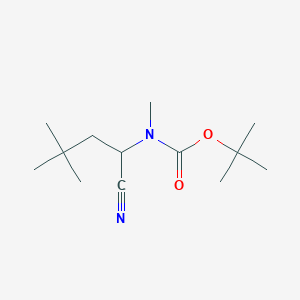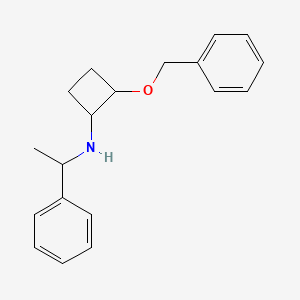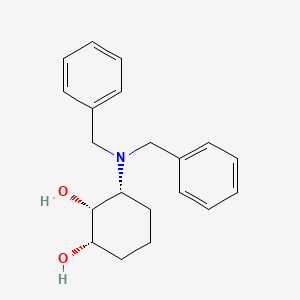
Rev7/rev3L-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rev7/rev3L-IN-1 is a small-molecule inhibitor that targets the interaction between the REV7 and REV3L proteins. These proteins are subunits of DNA polymerase zeta, which plays a crucial role in translesion DNA synthesis, a process that allows DNA replication to occur even when the DNA template is damaged.
Méthodes De Préparation
The synthesis of Rev7/rev3L-IN-1 involves several steps, including the preparation of the REV7/REV3L complex. The complex is obtained from the RCSB Protein Data Bank, and the missing residues are built using the ‘Model Loops’ module of Chimera . The synthetic route typically involves molecular docking, molecular dynamics, and MM/PBSA free energy calculations to study the binding mechanism of REV7 and its inhibitors . Industrial production methods for this compound are still under research and development, with a focus on optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Rev7/rev3L-IN-1 primarily undergoes interactions with the REV7 and REV3L proteins. The compound binds to two pockets divided by the ‘safety-belt’ structure of REV7, forming a stable complex through hydrophobic contacts . The major reactions involved include:
Binding Reactions: The compound binds to the REV7/REV3L complex, inhibiting their interaction.
Hydrophobic Interactions: These interactions are crucial for the stable complex formation.
Molecular Docking: This process helps in understanding the binding modes and optimizing the inhibitor’s design.
Applications De Recherche Scientifique
Rev7/rev3L-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Biology: The compound is a promising target for the treatment of chemotherapy-resistant tumors by inhibiting the REV7/REV3L interaction.
DNA Damage Response: It plays a role in the DNA damage response and mutagenesis, making it a valuable tool for studying these processes.
Cell Cycle Regulation: The compound is involved in cell cycle regulation, which is crucial for understanding cell proliferation and cancer progression.
Primordial Germ Cell Maintenance: It has applications in studying the maintenance of primordial germ cells.
Neurogenesis and Intracellular Signaling: The compound is also used in research related to neurogenesis and intracellular signaling.
Mécanisme D'action
Rev7/rev3L-IN-1 exerts its effects by inhibiting the interaction between the REV7 and REV3L proteins. This inhibition disrupts the function of DNA polymerase zeta, which is essential for translesion DNA synthesis. By preventing this interaction, the compound chemosensitizes cells, making them more susceptible to chemotherapy . The molecular targets involved include the REV7 and REV3L proteins, and the pathways affected are those related to DNA damage response and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Rev7/rev3L-IN-1 is unique in its ability to specifically target the REV7/REV3L interaction. Similar compounds include other small-molecule inhibitors that target different protein-protein interactions involved in DNA damage response and cell cycle regulation. Some of these compounds include:
Propriétés
IUPAC Name |
3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGATFCNDPZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)




![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)


